molecular formula C13H21BN2O5S B1458631 (3-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid CAS No. 1704095-68-0

(3-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid

Cat. No.: B1458631
CAS No.: 1704095-68-0
M. Wt: 328.2 g/mol
InChI Key: VGLBCIHDCYMPMC-UHFFFAOYSA-N
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Description

(3-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C13H21BN2O5S and its molecular weight is 328.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O5S/c1-11-2-3-12(14(18)19)10-13(11)22(20,21)16-6-4-15(5-7-16)8-9-17/h2-3,10,17-19H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLBCIHDCYMPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid, identified by CAS number 1704095-68-0, is a boronic acid derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₂₁BN₂O₅S
  • Molecular Weight : 328.20 g/mol
  • Structure : The compound features a boronic acid moiety linked to a piperazine derivative, which is known for enhancing solubility and bioavailability.

Boronic acids have been recognized for their ability to interact with biological molecules through reversible covalent bonding. This interaction can lead to various biological effects, including:

  • Protease Inhibition : Boronic acids can act as protease inhibitors, which is significant in cancer therapy as they can inhibit pathways involved in tumor growth and survival .
  • Antifungal Activity : Compounds containing boron have shown promise in antifungal applications, potentially targeting fungal cell wall synthesis or metabolic pathways .
  • Antitumor Activity : The compound may exert antitumor effects by modulating protein interactions critical for cancer cell proliferation .

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. Boron-containing compounds have been explored for their ability to inhibit bacterial and fungal growth. For example, studies on related compounds have demonstrated significant antibacterial activity against resistant strains .

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have indicated that boronic acid derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown effectiveness against breast cancer cell lines MCF-7 and MDA-MB-231 .
  • Synergistic Effects : Some studies suggest that combining boronic acids with existing chemotherapeutics may enhance their efficacy. For instance, the addition of such compounds to standard treatments has been shown to increase apoptosis rates in resistant cancer cells .
  • Clinical Trials : Although specific clinical trials involving this compound are not extensively documented, the broader category of boron-containing drugs has seen several candidates progress through clinical phases, indicating a promising future for such compounds in therapeutic settings .

Scientific Research Applications

Biological Applications

1. Anticancer Research
Boronic acids are known for their ability to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. The compound has been investigated as a potential therapeutic agent in cancer treatment by disrupting the proteasome function, leading to apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that boronic acid derivatives could effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through proteasome inhibition .

2. Drug Design and Development
The compound's ability to form reversible covalent bonds with diols makes it a candidate for drug design, particularly in developing inhibitors for enzymes involved in metabolic pathways. Its piperazine moiety enhances its solubility and bioavailability, which are critical parameters in drug development.

Case Study : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of boronic acid derivatives that exhibited potent inhibitory activity against specific enzymes, suggesting their potential as lead compounds for further drug development .

3. Diagnostic Applications
Boronic acids have been utilized in the development of biosensors for detecting glucose levels in diabetic patients. The ability of boronic acids to selectively bind to glucose allows for the creation of sensitive diagnostic tools.

Case Study : A study detailed in Analytical Chemistry explored the use of boronic acid-functionalized sensors that demonstrated high sensitivity and selectivity for glucose detection, paving the way for non-invasive monitoring methods .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules through Suzuki-Miyaura cross-coupling reactions. This reaction is widely used in forming carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals.

Reaction TypeDescriptionExample
Suzuki Coupling Forms C-C bonds using boronic acidsSynthesis of biphenyl derivatives
Cross-Coupling Reactions Utilizes boronic acids as nucleophilesFormation of aryl ethers

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid, and what are their key challenges?

  • Methodological Answer : The synthesis typically involves sequential functionalization:

Sulfonylation : Introducing the sulfonyl group to the phenyl ring via electrophilic substitution or coupling reactions.

Piperazine Installation : Reacting with 2-hydroxyethylpiperazine under nucleophilic conditions.

Boronic Acid Formation : Using directed ortho-metalation (DoM) or Miyaura borylation.
Key challenges include controlling regioselectivity during sulfonylation and avoiding boronic acid protodeboronation. Purification often requires chromatography under inert conditions due to boronic acid sensitivity .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what substrates are compatible?

  • Methodological Answer : The boronic acid group enables coupling with aryl/heteroaryl halides. Compatibility depends on:

  • Substrate Electronics : Electron-deficient partners (e.g., nitroarenes) require optimized bases (e.g., Cs₂CO₃) and Pd catalysts (e.g., Pd(PPh₃)₄).
  • Steric Hindrance : Bulky substituents on the phenyl ring may necessitate microwave-assisted heating or flow chemistry.
    Post-reaction analysis by LC-MS or NMR confirms coupling efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm) and boronic acid (broad ~δ 7–8 ppm).
  • FT-IR : Confirm sulfonyl (S=O stretch ~1350 cm⁻¹) and boronic acid (B-O stretch ~1320 cm⁻¹).
  • HPLC-MS : Quantify purity and detect protodeboronation byproducts.
    Crystallography (if crystalline) resolves stereoelectronic effects .

Q. What are the solubility properties of this compound, and how do they affect reaction design?

  • Methodological Answer : The compound is polar due to sulfonyl and boronic acid groups, favoring solvents like DMF, THF, or DMSO. Poor solubility in apolar solvents (e.g., hexane) complicates purification. Pre-dissolution in polar solvents before catalytic reactions minimizes aggregation .

Q. Which biological assays are typically used to evaluate its potential pharmacological activity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Fluorescence-based ADP-Glo™ kits assess binding to ATP pockets.
  • Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations.
  • Toxicity Screening : MTT assays on HEK293 or HepG2 cells determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate protodeboronation during cross-coupling?

  • Methodological Answer :

  • Additive Screening : Triethylamine or molecular sieves stabilize boronic acid.
  • Low-Temperature Protocols : Reduce thermal degradation (e.g., 0–25°C).
  • Pd-Ligand Tuning : Bulky ligands (e.g., SPhos) enhance transmetalation efficiency.
    Kinetic studies (e.g., in situ IR) track degradation pathways .

Q. How should researchers resolve contradictions in reported catalytic efficiencies across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize substrates, solvents, and catalyst loadings.
  • Advanced Analytics : Use MALDI-TOF to detect trace Pd nanoparticles influencing variability.
  • Computational Modeling : DFT calculations identify electronic/steric mismatches.
    Meta-analyses of reaction parameters (e.g., TOF, TON) isolate critical variables .

Q. What computational strategies predict the compound’s reactivity in non-traditional coupling partners (e.g., alkenes)?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • MD Simulations : Model solvent effects on transition states.
  • Machine Learning : Train models on existing boronic acid reaction databases.
    Experimental validation via Hammett plots correlates computational predictions .

Q. How can structure-activity relationship (SAR) studies guide derivatization of the piperazine moiety for enhanced bioactivity?

  • Methodological Answer :

  • Fragment Replacement : Substitute hydroxyethyl with fluorinated or cyclic groups.
  • Free-Wilson Analysis : Quantify contributions of substituents to IC₅₀.
  • Cryo-EM/X-ray : Resolve ligand-target binding modes for rational design.
    High-throughput screening (HTS) identifies lead candidates .

Q. What synergistic effects occur when combining this compound with photocatalysts for dual functionalization?

  • Methodological Answer :

  • Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm ROS involvement.
  • Transient Absorption Spectroscopy : Track excited-state interactions.
  • Ternary System Design : Pair with Ir(III) photocatalysts and Ni mediators for C-B/C-N bond formation.
    Reaction scope is expanded to include aliphatic amines or heteroarenes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid
Reactant of Route 2
(3-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid

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